molecular formula C13H16N2O2S2 B2535842 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine CAS No. 111032-35-0

1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine

Cat. No.: B2535842
CAS No.: 111032-35-0
M. Wt: 296.4
InChI Key: OXSMLEXBNZWGCK-UHFFFAOYSA-N
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Description

1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring. This compound is known for its stability at room temperature and is typically found as a white crystalline solid .

Preparation Methods

The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine involves several steps:

Chemical Reactions Analysis

1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions, forming thiourea derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine can be compared with other similar compounds:

Properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-11-3-2-8-15(9-11)19(16,17)13-6-4-12(5-7-13)14-10-18/h4-7,11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSMLEXBNZWGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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